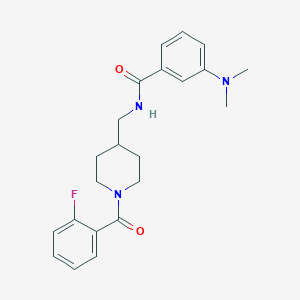

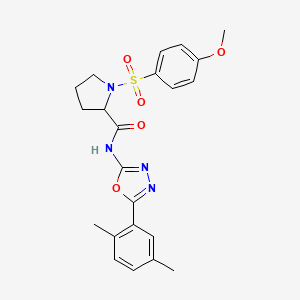

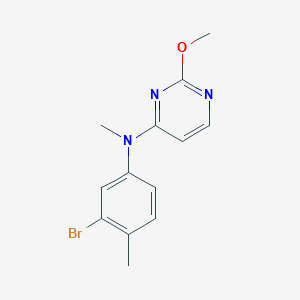

![molecular formula C15H19N3O4S2 B2822317 N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214004-83-7](/img/structure/B2822317.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, also known as MBT-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Several studies focus on the synthesis of novel compounds for various applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds show promising activity as cyclooxygenase-1/2 (COX-1/2) inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Mechanisms of Action

Research on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor highlights the synthesis and evaluation of compounds, including detailed studies on their conformational analysis and binding interactions. This provides insights into the development of more potent ligands for therapeutic applications (Shim et al., 2002).

Development of Therapeutic Agents

The synthesis and pharmacological evaluation of compounds for potential therapeutic uses, such as anticancer agents, are a significant focus. For example, the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents, revealing compounds with strong anticancer activity relative to doxorubicin (Rehman et al., 2018).

Antimicrobial Activity

The synthesis and antimicrobial activity evaluation of new pyridine derivatives, including those with significant activity against various strains of bacteria and fungi, underscore the potential of these compounds in addressing antimicrobial resistance (Patel et al., 2011).

Wirkmechanismus

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased concentration of acetylcholine enhances the transmission of signals across the synapse.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals across the synapse, which can improve cognitive function .

Pharmacokinetics

The compound’s effectiveness against alzheimer’s disease suggests that it is likely to have good bioavailability .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine concentration lead to enhanced cholinergic transmission. This enhancement can result in improved cognitive function, making this compound potentially useful in the treatment of Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide interacts with several enzymes and proteins. It has been found to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . This compound also inhibits the aggregation of Aβ 1-42, a peptide involved in the formation of amyloid plaques in Alzheimer’s disease .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exhibits effective, uncompetitive, and selective inhibition against AChE . It also has good copper chelation, Aβ 1-42 aggregation inhibition, and disaggregation activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide vary with different dosages in animal models. It has been found to significantly improve cognition and spatial memory against scopolamine-induced memory deficit in a mouse model

Eigenschaften

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-22-10-6-7-11-13(9-10)23-15(16-11)17-14(19)12-5-3-4-8-18(12)24(2,20)21/h6-7,9,12H,3-5,8H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLHDKKLQMMNED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

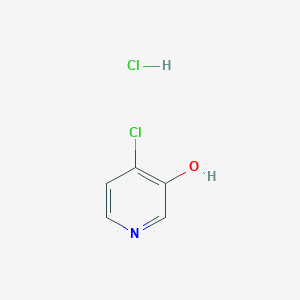

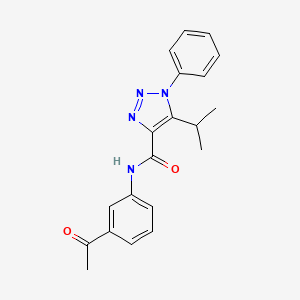

![2-((2-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2822234.png)

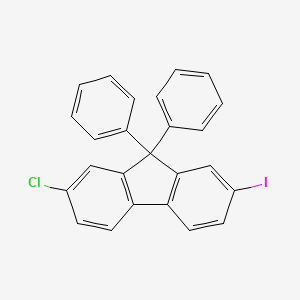

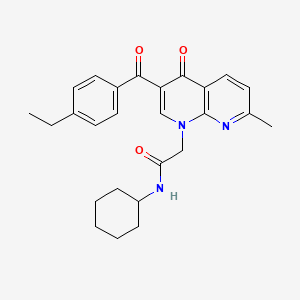

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2822236.png)

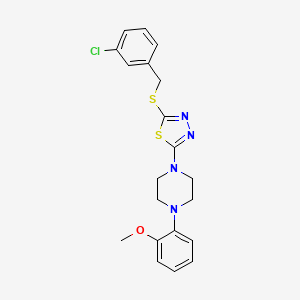

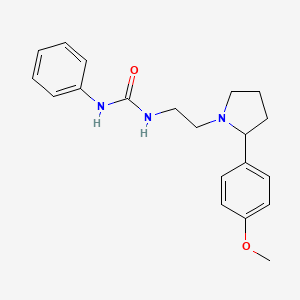

![N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2822240.png)

![4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2822244.png)

![2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2822255.png)